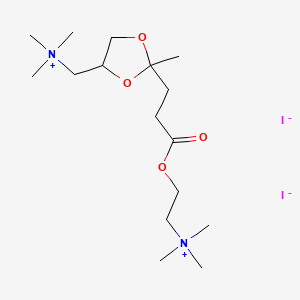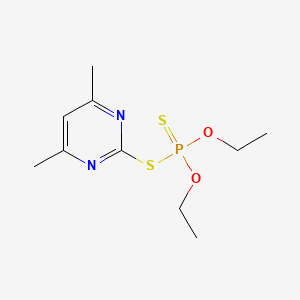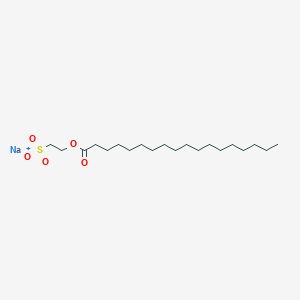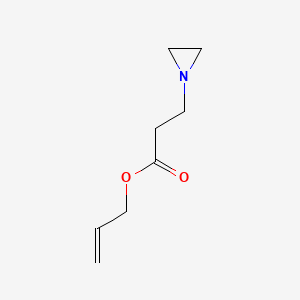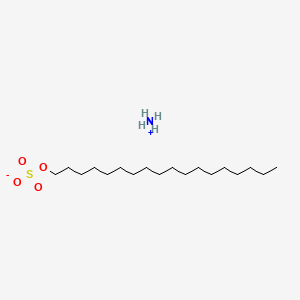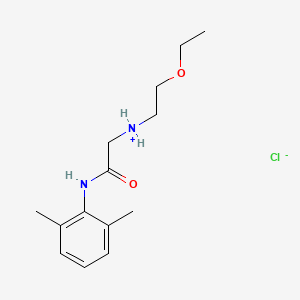
2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is an organic compound with the molecular formula C18H24O6 This compound is characterized by a benzene ring substituted with three ethyl groups and three acetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-triethylbenzene as the core structure.
Functionalization: The benzene ring is functionalized with acetic acid groups through a series of reactions involving halogenation and subsequent substitution reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid may involve large-scale synthesis using automated reactors. The process includes:
Bulk Reactants: Utilizing bulk quantities of 2,4,6-triethylbenzene and acetic acid derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Binding: The acetic acid groups facilitate binding to target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetic acid: Similar structure but with methyl groups instead of ethyl groups.
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid: A closely related compound with slight variations in the substituents.
Uniqueness
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts
Propiedades
Número CAS |
220759-05-7 |
|---|---|
Fórmula molecular |
C18H24O6 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-[3,5-bis(carboxymethyl)-2,4,6-triethylphenyl]acetic acid |
InChI |
InChI=1S/C18H24O6/c1-4-10-13(7-16(19)20)11(5-2)15(9-18(23)24)12(6-3)14(10)8-17(21)22/h4-9H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
WEVUDBFKCZMZAX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C(=C1CC(=O)O)CC)CC(=O)O)CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


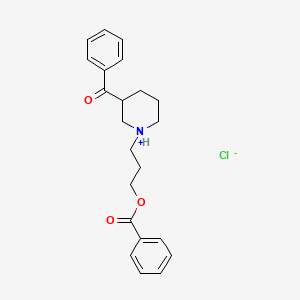

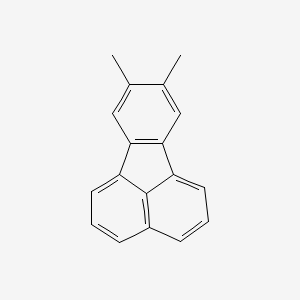
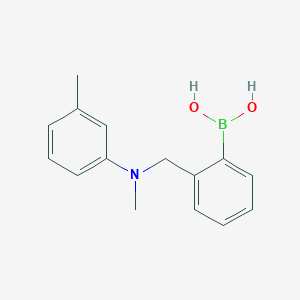
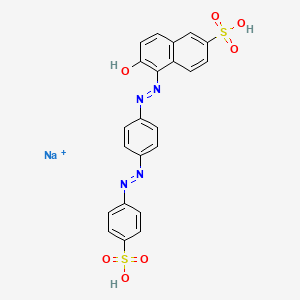

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
